Technical Whitepaper: Physicochemical Profiling, SDS, and Synthetic Applications of 5-Chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride
Technical Whitepaper: Physicochemical Profiling, SDS, and Synthetic Applications of 5-Chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride
Executive Summary
In modern drug discovery, the sulfonamide pharmacophore remains a privileged structural motif due to its metabolic stability and predictable hydrogen-bonding geometry. 5-Chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride (CAS: 1341440-13-8) is a highly specialized electrophilic building block used to generate sterically encumbered, lipophilic sulfonamide libraries[1]. As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, providing deep mechanistic insights into its reactivity, rigorous safety data sheet (SDS) handling protocols, and self-validating synthetic workflows.
Structural & Physicochemical Profiling
Understanding the causality behind a molecule's reactivity is the foundation of successful synthesis. The unique substitution pattern of this compound dictates its behavior in solution.
| Property | Value |
| Chemical Name | 5-Chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride |
| CAS Registry Number | 1341440-13-8[1],[2] |
| Molecular Formula | C12H14Cl2O3S[3] |
| Molecular Weight | 309.21 g/mol [1],[3] |
| Appearance | White to off-white solid / powder |
| LogP (Predicted) | ~4.5 (High lipophilicity) |
| Electrophilicity | Moderate-High (Sterically hindered) |
Mechanistic Causality of Substituents
The reactivity of the sulfonyl chloride moiety is governed by two competing electronic and steric effects:
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The Ortho-Cyclohexyloxy Group: The oxygen atom acts as an electron-donating group (EDG) via resonance, which inherently reduces the electrophilicity of the adjacent sulfonyl group. More critically, the bulky cyclohexyl ring creates severe steric hindrance, physically shielding the sulfur center from nucleophilic attack.
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The Meta-Chloro Group: Positioned meta to the sulfonyl group, the chlorine atom exerts an inductive electron-withdrawing effect (-I). This partially offsets the resonance donation from the ether, restoring sufficient electrophilicity to the sulfur atom to allow for efficient coupling under optimized conditions[2].
Safety Data Sheet (SDS) & Hazard Mitigation
Sulfonyl chlorides are inherently reactive and pose significant handling risks. They react violently with ambient moisture to release hydrogen chloride (HCl) gas and the corresponding sulfonic acid, which irreversibly degrades the reagent[4].
Hazard Classification (GHS)
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H314: Causes severe skin burns and eye damage.
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H290: May be corrosive to metals.
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EUH014: Reacts violently with water.
Self-Validating Handling Protocol
To ensure the integrity of the reagent, handling must follow a strict, self-validating logic system. If the compound appears "clumpy" or emits a sharp, acidic odor upon opening, it has likely undergone partial hydrolysis.
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Atmosphere: Handle strictly under an inert atmosphere (Argon or Nitrogen).
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Storage: Store at 2-8°C in a tightly sealed container over desiccants[5].
Fig 1: Storage and handling logic to prevent hydrolytic degradation.
Synthetic Methodologies: Anhydrous Sulfonamide Synthesis
Due to the steric hindrance of the ortho-cyclohexyloxy group, standard sulfonylation conditions often result in poor yields. The following protocol utilizes a non-nucleophilic base and strict anhydrous conditions to drive the reaction forward while suppressing hydrolysis.
Step-by-Step Experimental Protocol
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Equipment Preparation: Flame-dry a 50 mL round-bottom flask under a vacuum, then backfill with Nitrogen.
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Reagent Dissolution: Dissolve 1.0 equivalent of the target amine in anhydrous Dichloromethane (DCM) (0.2 M concentration). Causality: DCM is non-nucleophilic and readily solubilizes both the amine and the bulky sulfonyl chloride without participating in side reactions.
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Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, serving purely as an HCl scavenger.
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Thermal Control: Cool the reaction mixture to 0°C using an ice bath. Causality: Sulfonylation is highly exothermic. Starting at 0°C prevents thermal degradation and minimizes the formation of bis-sulfonamide impurities.
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Electrophile Addition: Add 1.1 equivalents of 5-Chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride in small portions over 10 minutes.
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Self-Validating In-Process Control (IPC): Allow the mixture to warm to room temperature over 2 hours. To validate completion, perform a methanol quench test . Take a 5 µL aliquot and dilute it in 100 µL of . Analyze via LC-MS. Logic: If the methyl sulfonate ester is detected, unreacted sulfonyl chloride remains, indicating the need for extended reaction time or catalytic 4-Dimethylaminopyridine (DMAP).
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Workup: Quench with 1N aqueous HCl to protonate and remove excess DIPEA and unreacted amine. Wash the organic layer with saturated aqueous NaHCO3 to remove any hydrolyzed sulfonic acid byproduct. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Fig 2: Mechanistic workflow of sulfonamide synthesis vs. competitive hydrolysis pathway.
Analytical Validation (Quality Control)
To ensure the purity of the synthesized 5-Chloro-2-(cyclohexyloxy)benzene sulfonamides, rigorous analytical validation is required.
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1H NMR (CDCl3): The diagnostic signature of the cyclohexyloxy group is the multiplet of the cyclohexyl methine proton (typically around 4.3–4.6 ppm). The aromatic region will display a characteristic ABX spin system due to the 1,2,5-trisubstitution pattern on the benzene ring.
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LC-MS Analysis: Direct injection of the raw sulfonyl chloride often leads to in-column hydrolysis, yielding false purity readings (showing only the sulfonic acid mass). Always use the derivatization method (e.g., reacting with pyrrolidine prior to injection) to accurately quantify the intact electrophile.
References
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1341440-13-8 | 5-chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride Source: BIOFOUNT URL:[Link]
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PTP1B-IN-4 CAS号:765317-72-4 & Related Sulfonyl Chlorides Source: ChemSrc URL:[Link]
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General Reactivity of Aryl Sulfonyl Chlorides Source: PubChem Database URL:[Link]
Sources
- 1. Chloro benzene to benzyl chloride | Sigma-Aldrich [sigmaaldrich.com]
- 2. 【PTP1B-IN-4】PTP1B-IN-4 CAS号:765317-72-4【结构式 性质 活性】-化源网 [chemsrc.com]
- 3. 1341440-13-8|5-chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride|5-chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride|-范德生物科技公司 [bio-fount.com]
- 4. CAS No. 304452-34-4 | Chemsrc [chemsrc.com]
- 5. 22952-32-5|5-Chloro-2-methoxybenzenesulfonyl chloride|BLD Pharm [bldpharm.com]
